molecular formula C11H12N2O2 B1298321 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid CAS No. 30163-82-7

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

Cat. No. B1298321
CAS RN: 30163-82-7
M. Wt: 204.22 g/mol
InChI Key: ZBXHHZFMTRYXCG-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.22 g/mol . The compound is also known by other names such as 3-(2-Methyl-benzoimidazol-1-yl)-propionic acid .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, it has been used in the synthesis of cadmium (II) coordination polymers . A mononuclear complex [Cu (L) (bip)2] has also been synthesized using this compound .


Molecular Structure Analysis

The compound has a complex molecular structure. The InChI code for the compound is 1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) . The compound’s structure has been analyzed using various techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The compound has a melting point of 174-176 degrees Celsius . It has a topological polar surface area of 55.1 Ų and a rotatable bond count of 3 . The compound is also characterized by an XLogP3-AA value of 1.3 .

Scientific Research Applications

DNA Binding and Staining Applications

The synthetic dye Hoechst 33258, a derivative related to the benzimidazole family, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has facilitated its wide use as a fluorescent DNA stain for various biological applications, including chromosome and nuclear staining in plant cell biology, analysis of nuclear DNA content values via flow cytometry, and plant chromosomes analysis. Moreover, Hoechst derivatives, including those with structural similarities to 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, have found uses as radioprotectors and topoisomerase inhibitors. These applications underscore the critical role of benzimidazole derivatives in rational drug design and as model systems for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Synthesis and Biological Applications

Benzimidazole derivatives, including those similar to 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, are synthesized from o-phenylenediamines through condensation with various electrophilic reagents. These compounds, due to their azolylthiazole components, have been reviewed for their synthesis methods and biological applications up to 2011. The significance of these derivatives spans across pharmaceuticals to fluorescent systems, showcasing their versatility in synthesis and application in biological studies (Ibrahim, 2011).

Therapeutic Potential and Drug Design

Benzimidazole derivatives, with their heterocyclic aromatic structure, have shown a wide range of pharmacological functions. These include antimicrobial, antiviral, antidiabetic, anticancer, anti-inflammatory, and many other activities. Their significance in medicinal chemistry is due to their role as crucial pharmacophores and privileged structures. The therapeutic potential of these compounds has been a focus of numerous studies, with ongoing research aimed at enhancing their efficacy and reducing toxicity. This highlights the importance of benzimidazole derivatives in the discovery and development of new therapeutic agents (Vasuki et al., 2021).

Anticancer Research

Recent progress in the study of benzimidazole derivatives as anticancer agents has been notable. These compounds exhibit a broad range of biological activities due to their resemblance to naturally occurring nitrogenous bases like purine. The review discusses benzimidazole derivatives' anticancer properties through various mechanisms, such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The diversity of mechanisms through which benzimidazole derivatives act highlights their potential as targeted anticancer agents. The substituents reported from both earlier and recent research articles are prerequisites for the synthesis of targeted benzimidazole derivatives, offering insights into the development of novel anticancer therapies (Akhtar et al., 2019).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H315, H319, and H335 .

properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHHZFMTRYXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359081
Record name 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

CAS RN

30163-82-7
Record name 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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